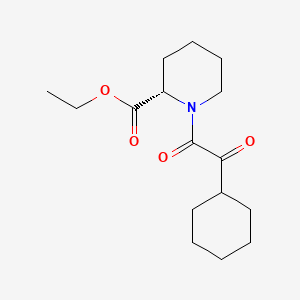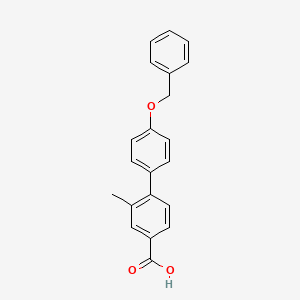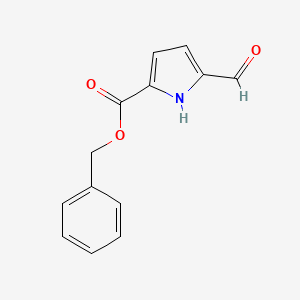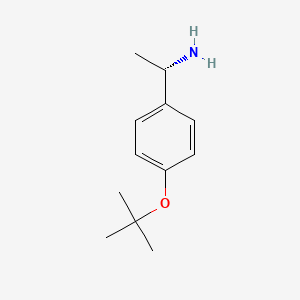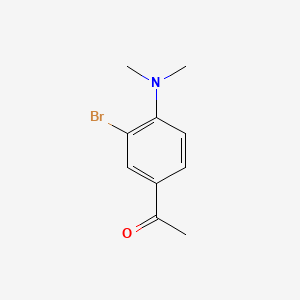![molecular formula C18H20N2O2 B599597 N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine CAS No. 62718-42-7](/img/structure/B599597.png)
N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine typically involves the condensation reaction between an aldehyde and an amine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-Methoxyphenyl)-1-phenylmethanimine: Lacks the morpholinyl group.
(E)-N-(4-Methoxyphenyl)-1-(morpholin-4-yl)-1-ethylmethanimine: Has an ethyl group instead of a phenyl group.
(E)-N-(4-Methoxyphenyl)-1-(piperidin-4-yl)-1-phenylmethanimine: Contains a piperidinyl group instead of a morpholinyl group.
Uniqueness
N-(4-methoxyphenyl)-N-[4-morpholinyl(phenyl)methylene]amine is unique due to the presence of both the morpholinyl and methoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
62718-42-7 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.37 |
IUPAC Name |
N-(4-methoxyphenyl)-1-morpholin-4-yl-1-phenylmethanimine |
InChI |
InChI=1S/C18H20N2O2/c1-21-17-9-7-16(8-10-17)19-18(15-5-3-2-4-6-15)20-11-13-22-14-12-20/h2-10H,11-14H2,1H3 |
InChI Key |
JFXXUTVQFVZXFX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


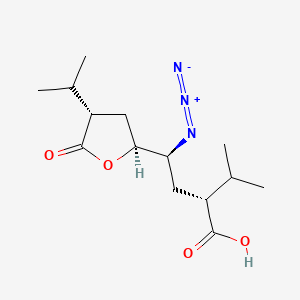
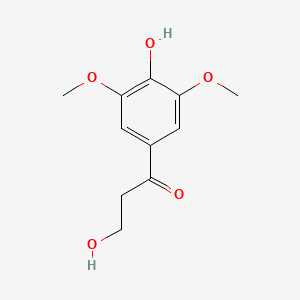
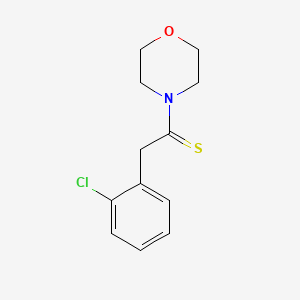
![Tert-butyl (4S)-4-ethyl-4,6-dihydroxy-3,10-dioxo-3,4,8,10-tetrahydro-1H-pyrano[3,4-F]indolizine-7-carboxylate](/img/structure/B599520.png)
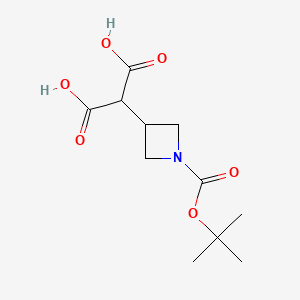
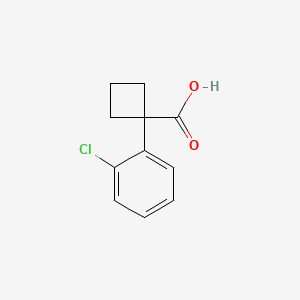
![3-Chloro-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B599523.png)
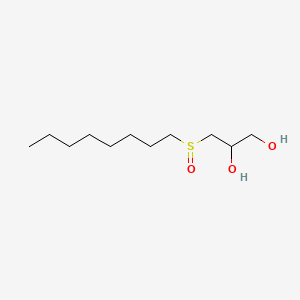
![Methyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B599527.png)
